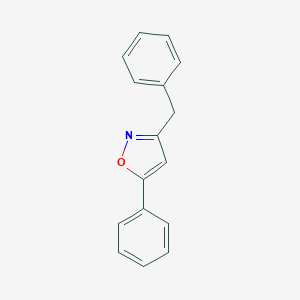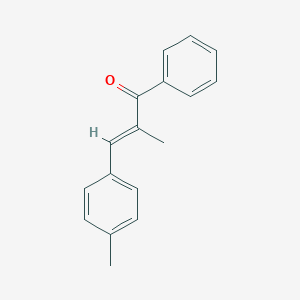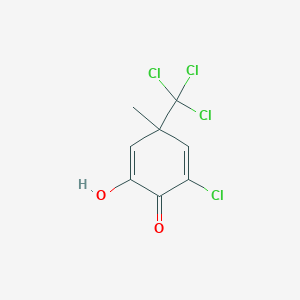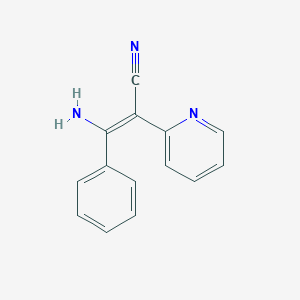![molecular formula C17H26O4S B289861 2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)
2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MBC and is considered to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Wirkmechanismus
MBC works by binding to the active site of 11β-HSD1 and preventing it from catalyzing the conversion of cortisone to cortisol. This leads to a reduction in cortisol levels in the body, which can have a number of beneficial effects on health.
Biochemical and Physiological Effects:
MBC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MBC is a potent inhibitor of 11β-HSD1, with an IC50 value of around 3 nM. In vivo studies have shown that MBC can reduce cortisol levels in animal models, and may have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBC is its potency as an inhibitor of 11β-HSD1. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of MBC is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research on MBC. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could have even greater therapeutic potential. Another area of interest is the study of the physiological effects of MBC in humans, which could provide valuable insights into its potential therapeutic applications. Finally, there is also potential for the use of MBC in combination with other drugs or therapies, which could lead to even greater health benefits.
Synthesemethoden
The synthesis of MBC involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-methoxybenzyl alcohol, which is reacted with p-toluenesulfonyl chloride to form the corresponding tosylate. This tosylate is then reacted with 3,5,5-trimethylcyclohexanone in the presence of a base to yield MBC.
Wissenschaftliche Forschungsanwendungen
MBC has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as an inhibitor of 11β-HSD1, which is an enzyme that plays a key role in the regulation of cortisol levels in the body. Elevated cortisol levels have been linked to a number of health problems, including obesity, type 2 diabetes, and cardiovascular disease. By inhibiting 11β-HSD1, MBC has the potential to reduce cortisol levels and improve health outcomes.
Eigenschaften
Molekularformel |
C17H26O4S |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methylsulfonyl]-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O4S/c1-12-9-17(2,3)10-15(18)16(12)22(19,20)11-13-6-5-7-14(8-13)21-4/h5-8,12,15-16,18H,9-11H2,1-4H3 |
InChI-Schlüssel |
TYYRDTKMJAIYOM-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1S(=O)(=O)CC2=CC(=CC=C2)OC)O)(C)C |
Kanonische SMILES |
CC1CC(CC(C1S(=O)(=O)CC2=CC(=CC=C2)OC)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)


![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)


